molecular formula C16H12N2O3 B3038094 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 7391-60-8

1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3038094
CAS No.: 7391-60-8
M. Wt: 280.28 g/mol
InChI Key: FBQJKKPQBMSWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as N,N'-diphenylbarbituric acid, is a high-value pyrimidinetrione derivative of significant interest in medicinal chemistry and anti-inflammatory drug discovery. With a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol , this compound serves as a key chemical scaffold in the design and synthesis of novel inhibitors. Research has identified structural analogs of this compound, specifically 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, as potent and selective inhibitors of human microsomal prostaglandin E2 synthase-1 (mPGES-1) . mPGES-1 is a promising therapeutic target for next-generation anti-inflammatory agents, as its inhibition selectively blocks the production of induced PGE2 without disrupting the homeostasis of other prostanoids, thereby potentially reducing the gastrointestinal and cardiovascular risks associated with traditional NSAIDs and COX-2 inhibitors . The core pyrimidinetrione structure is critical for this activity, as it is predicted to form a key hydrogen bond with serine residue S127 in the enzyme's active site . This compound is intended for research applications in hit-to-lead optimization, SAR studies, and the investigation of new anti-inflammatory pathways. Its physical properties include a predicted density of 1.357 g/cm³ and a flash point of 189°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJKKPQBMSWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251346
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7391-60-8
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7391-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzil and Urea Condensation

The most widely documented route involves the condensation of benzil (1,2-diphenylethanedione) with urea under basic conditions. This method leverages the cyclization of intermediates to form the pyrimidinetrione core.

Reaction Conditions:

  • Reagents: Benzil (1.0 equiv), urea (1.2 equiv), sodium ethoxide (1.5 equiv)
  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Reflux (78–80°C for ethanol)
  • Duration: 6–8 hours
  • Yield: 70–85%

The mechanism proceeds via nucleophilic attack of urea on benzil, followed by dehydration and cyclization. Sodium ethoxide acts as both a base and a catalyst, facilitating enolate formation and subsequent ring closure.

Alternative Dicarboxylic Acid Routes

Malonic acid derivatives have been employed as alternatives to benzil, particularly in reactions with 1,3-diphenylurea. This approach avoids the use of diketones and instead utilizes dicarboxylic acids for cyclocondensation.

Example Protocol:

  • Reagents: 1,3-Diphenylurea (1.0 equiv), malonic acid (1.3 equiv), acetyl chloride (3.0 equiv)
  • Solvent: Solvent-free or acetic acid
  • Temperature: 60°C
  • Duration: 30 minutes
  • Yield: 90–95%

Acetyl chloride serves as both a condensing agent and a dehydrating agent, promoting the formation of the pyrimidinetrione ring. This method is notable for its short reaction time and high yield, attributed to the electrophilic activation of malonic acid.

Solvent-Free and Green Synthesis

Recent advancements emphasize solvent-free conditions to enhance sustainability. A representative protocol involves:

Reaction Setup:

  • Reagents: 1,3-Diphenylurea (1.0 equiv), diethyl malonate (1.2 equiv)
  • Catalyst: Piperidine (0.1 equiv)
  • Temperature: 120°C
  • Duration: 2 hours
  • Yield: 80–88%

The absence of solvent reduces energy consumption and simplifies purification. Piperidine catalyzes the Knoevenagel condensation, enabling efficient cyclization.

Catalytic and Microwave-Assisted Methods

Microwave Irradiation

Microwave-assisted synthesis significantly reduces reaction times. A typical procedure includes:

Parameters:

  • Power: 300 W
  • Temperature: 100°C
  • Duration: 15 minutes
  • Yield: 85–90%

Microwave irradiation enhances molecular agitation, accelerating the condensation and cyclization steps.

Acid Catalysis

Lewis acids like zinc chloride or boron trifluoride etherate have been used to catalyze the reaction at lower temperatures (40–60°C), achieving yields comparable to classical methods (75–82%).

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability. A continuous flow reactor system has been reported, featuring:

  • Feedstock: Benzil and urea in a 1:1.2 molar ratio
  • Residence Time: 20 minutes
  • Temperature: 100°C
  • Output: 5 kg/hour with 80% purity post-crystallization

Analytical Characterization

Key spectroscopic data for 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione:

Technique Data
Melting Point 252–253°C (lit. 258–259°C)
IR (cm⁻¹) 3053 (C–H aromatic), 1727 (C=O), 1707 (C=O), 1594 (C=N)
¹H NMR (CDCl₃) δ 7.55 (m, Ar–H), 7.21 (d, J=7.3 Hz, Ar–H), 4.10 (s, CH₂)
¹³C NMR (CDCl₃) δ 181.64 (C=S), 163.32 (C=O), 138.75 (Ar–C), 41.23 (CH₂)

Challenges and Optimization

  • Byproduct Formation: Competing reactions may yield open-chain ureas or over-oxidized products. Excess urea (1.5 equiv) suppresses these side reactions.
  • Purification: Recrystallization from acetic acid or ethanol removes unreacted starting materials and oligomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidinetrione derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydropyrimidinetrione derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a pharmacophore in drug development. Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity and modulating cellular pathways associated with disease processes .

Case Study:
In a study investigating the synthesis of derivatives of this compound, researchers designed and evaluated several analogs for their inhibitory activities against human mPGES-1 (microsomal prostaglandin E synthase-1). The findings suggested that certain derivatives showed selectivity for mPGES-1 over COX isozymes, indicating potential for developing safer anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Materials Science

Synthesis of Novel Materials:
The compound is explored in materials science for its ability to form novel materials with unique electronic and optical properties. Its structural characteristics allow it to be used as an intermediate in the synthesis of specialized materials that can be applied in electronics and photonics.

Applications:

  • Organic Photovoltaics: The compound's electronic properties may be harnessed in organic solar cells.
  • Optoelectronic Devices: Its optical characteristics make it suitable for applications in light-emitting diodes (LEDs) and laser technologies.

Biological Studies

Biochemical Assays:
this compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to bind to enzyme active sites allows researchers to investigate the molecular basis of enzyme function and inhibition.

Mechanistic Insights:
The compound's mechanism of action involves binding to specific sites on enzymes or receptors, leading to alterations in their activity. This property is particularly useful in understanding pathways involved in inflammation and cancer progression.

Industrial Applications

Intermediate in Fine Chemicals:
In the chemical industry, this compound serves as an intermediate for synthesizing various fine chemicals and specialty materials. Its versatility allows it to be employed in the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6-trione (Compound 21)
  • Structure : Phenethyl groups with methoxy substituents at the 4-position.
  • Activity : EC50 = 3.36 μM against mutant SOD1-dependent protein aggregation .
  • Comparison : The methoxy groups enhance solubility but reduce potency compared to cyclohexyl-substituted analogs (e.g., Compound 4, EC50 = 2.97 μM) .
5-Methyl-1,3-diphenethylpyrimidine-2,4,6-trione (Compound 37)
  • Structure : Phenethyl substituents with a methyl group at the 5-position.
  • Activity : Lower potency (EC50 > 32 μM), suggesting steric hindrance or reduced binding affinity due to the 5-methyl group .
1-(3-Chloro-4-methylphenyl)-pyrimidinetrione
  • Structure : Chlorine and methyl substituents on the phenyl ring.
5-(Chlorobenzylidene)-pyrimidinetriones (SR-9, SR-10)
  • Structure : Chlorobenzylidene substituents at the 5-position.
  • Activity : Demonstrated superior calcium channel binding (docking energies: -8.8 kcal/mol) and stability in molecular dynamics simulations compared to hydroxy-substituted analogs (SR-5, SR-8) .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and aggregation behavior:

Compound Substituents Melting Point (°C) Key Property Source
14f (Tetrafluorophthalimido derivative) 1-Ethyl, 5-methyl, tetrafluoro 178–184 High crystallinity due to fluorine
14h (Cyclohexyl derivative) 1-Cyclohexyl, 5-methyl 208–211 Bulky substituents increase rigidity
Phenobarbital 5-Ethyl, 5-phenyl 174–178* Low solubility in aqueous media

*Phenobarbital’s melting point is referenced from standard literature.

  • Aggregation Behavior: D-π-A molecules like 5-(4-N,N-dimethylaminobenzylidene)-pyrimidinetrione (AB_1) exhibit H-aggregation in cyclohexane, with UV-vis peaks blue-shifted by 30 nm compared to monomers. This suggests substituents alter π-π stacking and charge transfer properties .

Pharmacological Profiles

Enzyme Inhibition
  • Mutant SOD1 Aggregation : Cyclohexyl-substituted analogs (e.g., Compound 4) show higher potency (EC50 = 2.97 μM) than phenyl- or phenethyl-substituted derivatives, likely due to improved hydrophobic interactions .
  • Aminoglycoside 6′-N-Acetyltransferase Inhibition: Furylmethylene-substituted compounds (2a, 2b) exhibit Ki values comparable to lead inhibitors, highlighting the role of heteroaromatic substituents in enzyme binding .
Calcium Channel Blockade
  • Hydroxy groups (SR-5, SR-8) reduce efficacy due to weaker hydrophobic interactions .

Biological Activity

1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C16H12N2O3
  • Molecular Weight: 280.28 g/mol

Synthesis:
The synthesis of this compound typically involves the condensation of benzil with urea in the presence of a base such as sodium ethoxide. The reaction is conducted under reflux conditions using solvents like ethanol or methanol.

The compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites. This modulation can lead to various therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • In Vitro Studies: The compound has been tested against human cancer cell lines with promising results in reducing cell viability and inducing apoptosis .
  • Mechanistic Insights: The anticancer activity is believed to be associated with the inhibition of specific signaling pathways involved in cell growth and survival.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory potential:

  • Inhibition of mPGES-1: this compound has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response. This selectivity may reduce adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

StudyFindings
Study A (2018)Demonstrated significant inhibition of cancer cell proliferation in vitro.
Study B (2020)Identified as a selective mPGES-1 inhibitor with potential for anti-inflammatory drug development.
Study C (2024)Showed antioxidant properties that may contribute to its therapeutic effects.

Q & A

Q. What are the common synthetic routes for 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives?

The synthesis typically involves condensation reactions between substituted urea or thiourea derivatives and malonic acid or its esters. Key steps include:

  • Nucleophilic substitution : Attack of the pyrimidinetrione core by electrophilic groups (e.g., phenethyl or methoxyphenethyl) under basic conditions.
  • Solvent selection : Reactions are often conducted in polar aprotic solvents (e.g., DMF, dioxane) or alcohols (ethanol), with reflux conditions .
  • Purification : Column chromatography or recrystallization is used to isolate products, with yields ranging from 46% to 56% depending on substituents .

Q. Example Reaction Conditions Table

DerivativeReagentsSolventTemperatureYield
5-Methyl-1,3-diphenethylPhenethyl bromide, KOHEthanolReflux55%
TetrafluorophthalimidoTetrafluorobenzamido, NaHDMF80°C46–56%

Q. How is structural characterization performed for these compounds?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the ¹H NMR of 1-(4-methoxyphenethyl)-3-phenethylpyrimidinetrione shows distinct aromatic protons at δ 7.31–6.86 ppm and methoxy signals at δ 3.81 ppm .
  • Elemental Analysis : Used to validate molecular formulas. For 5-methyl-1,3-diphenethylpyrimidinetrione, calculated C (71.98%) and H (6.33%) match experimental values (C: 69.98%, H: 6.17%) .
  • FTIR : Identifies hydrogen bonding interactions (e.g., O-H stretching at 3200–3500 cm⁻¹ in malonic acid adducts) .

Advanced Research Questions

Q. What methodologies evaluate the inhibitory effects on enzymes like SOD1 or AAC(6')-Ib?

  • Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates. For AAC(6')-Ib, compounds 2a and 2b (5-(2-furylmethylene) derivatives) showed Ki values comparable to known inhibitors .
  • Aggregation Assays : Mutant SOD1 aggregation is monitored via thioflavin-T fluorescence. Derivatives with EC50 >32 μM (e.g., compound 37) indicate moderate activity .
  • Docking Studies : Computational models predict binding modes, such as hydrogen bonding between pyrimidinetrione carbonyl groups and active-site residues .

Q. How do structural modifications influence biological activity (e.g., diabetogenic effects)?

  • Substituent Effects : Introduction of electron-withdrawing groups (e.g., tetrafluorophthalimido) enhances stability and target affinity. For example, 5-(tetrafluorophthalimido) derivatives showed improved antiangiogenic properties .
  • Diabetogenic Activity : Compounds like 5-amino-5-hydroxy-pyrimidinetrione (10) exhibit activity comparable to streptozotocin in rat models, likely via reactive oxygen species generation .
  • Hydrogen Bonding : Intramolecular H-bonds (observed via FTIR) reduce metabolic degradation, prolonging in vivo effects .

Q. How are reaction intermediates and mechanistic pathways analyzed?

  • Isolation of Intermediates : For example, the Michael adduct in benzylpyrimidinetrione reactions with 2-aminobenzenethiol is reduced to 1,5-dibenzylpyrimidinetrione (10) .
  • X-ray Crystallography : Resolves carbinol ammonium salt structures (e.g., compound 10a) to confirm stereochemistry .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁴C) tracks reaction pathways, as seen in oxidation studies of cyclobarbital derivatives .

Q. What are the safety and handling protocols for pyrimidinetrione derivatives?

  • Hazard Classification : Derivatives like 5-heptyl-pyrimidinetrione are classified as Category 4 oral toxins (H302) and skin irritants (H315) .
  • First Aid : Immediate decontamination (e.g., flushing eyes with water) and medical consultation are required for exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.